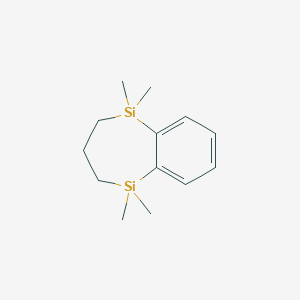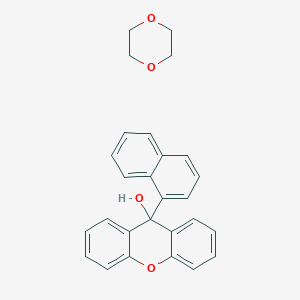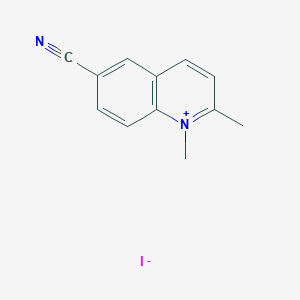![molecular formula C19H19NO B14228701 N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide CAS No. 823188-92-7](/img/structure/B14228701.png)
N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide is an organic compound with a complex structure that includes aromatic rings and an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide typically involves the reaction of 3,5-dimethylbenzylamine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated amides.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylphenyl methylcarbamate: Another compound with a similar aromatic structure but different functional groups.
N-(3,5-Dimethylphenyl)-N’-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea: Shares structural similarities but has different biological activities
Uniqueness
N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide is unique due to its specific combination of aromatic rings and an amide group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
823188-92-7 |
|---|---|
Fórmula molecular |
C19H19NO |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
N-[(3,5-dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C19H19NO/c1-15-11-16(2)13-18(12-15)14-20(3)19(21)10-9-17-7-5-4-6-8-17/h4-8,11-13H,14H2,1-3H3 |
Clave InChI |
GMPNOQXWOSPHCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)CN(C)C(=O)C#CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)

![2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro-](/img/structure/B14228638.png)
![N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14228643.png)
![Glycine, N-[1-(4-methoxyphenyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-](/img/structure/B14228649.png)

![2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine](/img/structure/B14228671.png)
![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)


![1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid](/img/structure/B14228703.png)
![1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14228710.png)
